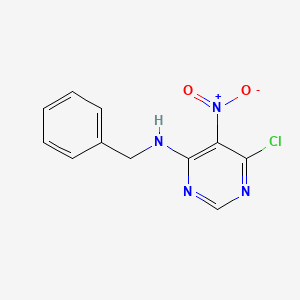

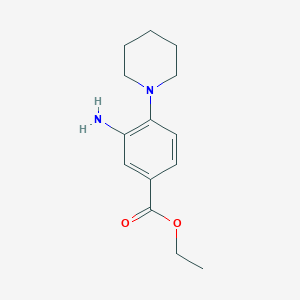

N-苄基-6-氯-5-硝基嘧啶-4-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-benzyl-6-chloro-5-nitropyrimidin-4-amine" is a nitrogen-containing aromatic compound that is part of a broader class of chemicals known for their diverse range of biological activities and applications in pharmaceutical chemistry. The compound features a pyrimidine core, which is a heterocyclic aromatic ring system with nitrogen atoms at positions 1 and 3. This core is substituted with a benzyl group, a chlorine atom, and a nitro group at specific positions, which can significantly influence its chemical behavior and properties.

Synthesis Analysis

The synthesis of nitrogen-containing pyrimidine derivatives can be complex, involving multiple steps and requiring careful control of reaction conditions. For instance, the synthesis of related compounds has been achieved through lithiation of N-Boc-allylic and benzylic amines followed by conjugate additions to nitroalkenes, leading to highly enantioenriched products . This method provides a route to various substituted pyrimidines, including pyrimidinones, which are structurally related to "N-benzyl-6-chloro-5-nitropyrimidin-4-amine". Additionally, the synthesis of N-alkylated dihydropteridinone libraries from fluorous amino acids involves displacement reactions with 4,6-dichloro-5-nitropyrimidine, which is structurally similar to the compound .

Molecular Structure Analysis

The molecular structure of benzyl-substituted pyrimidine derivatives has been studied using crystallography, revealing conformational differences and multiple molecules within their respective structures . These studies confirm the importance of the substituents' positions and their effects on the overall molecular conformation. The crystal structures of these compounds feature layers stabilized by substantial hydrogen-bonding interactions, which could also be relevant for "N-benzyl-6-chloro-5-nitropyrimidin-4-amine".

Chemical Reactions Analysis

The reactivity of substituted pyrimidines can vary depending on the nature and position of the substituents. For example, N-nitroso-t(3)-benzyl-bis(aryl)piperidin-4-one oximes, which share the benzyl and nitrogen-containing motifs with "N-benzyl-6-chloro-5-nitropyrimidin-4-amine", have been synthesized and studied for their conformational behavior . These compounds exhibit isomerism and can exist in different conformations, which is indicative of the dynamic nature of such molecules under various conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of "N-benzyl-6-chloro-5-nitropyrimidin-4-amine" can be inferred from related compounds. For instance, N-glycosyl amines synthesized from benzylidene-D-glucopyranose and aromatic amines have been characterized by various spectroscopic methods, providing insights into their structural features . Similarly, the properties of "N-benzyl-6-chloro-5-nitropyrimidin-4-amine" could be studied using NMR, IR, UV-Vis, and mass spectrometry to determine its purity, stability, and reactivity.

科学研究应用

化合物合成和化学结构分析

- 并行合成和库开发: N-苄基-6-氯-5-硝基嘧啶-4-胺用于并行合成,以创建多样化的化学库。例如,从4,6-二氯-5-硝基嘧啶出发合成了N-烷基化二氢叶酸酮类化合物库,经历了取代反应、氢化和微波辅助环化。通过将二氢叶酸酮与苄卤化物反应,进一步使合成途径多样化,产生了单N-烷基化产物,展示了该化合物在合成各种化学结构中的实用性 (Nagashima & Zhang, 2004)。

- 晶体学和分子构型: 该化合物已被用于研究晶体和分子结构,特别是在理解分子构象和分子间相互作用方面。例如,确定了苄-(2-氯-6-甲基嘧啶-4-基)胺及其异构化合物的晶体结构,揭示了由氢键相互作用稳定的复杂层状结构,证实了计算预测的受限旋转 (Odell et al., 2007)。

化学反应性和分子转化

- 反应性和取代研究: 研究已经考察了N-苄基-6-氯-5-硝基嘧啶-4-胺的反应性,特别关注胺取代和这些过程的区域选择性。这包括对分子内和分子间氢键成键的研究,产生了在某些衍生物中共面分子的聚合链 (McKeveney et al., 2004)。

- 抗增殖化合物的合成: 该化合物作为合成具有潜在抗增殖活性的结构的前体。例如,将6-溴甲基或6-二溴甲基-5-硝基嘧啶-2,4-二胺与各种试剂处理,导致产生显示显著体外细胞生长抑制作用的化合物,表明该化合物在开发潜在治疗剂方面的作用 (Otmar et al., 2004)。

药物和生物应用

- 抗菌特性: 该化合物及其衍生物已被用于合成具有显著抗菌特性的新分子。利用N-苄基-6-氯-5-硝基嘧啶-4-胺制备的8-硝基氟喹诺酮衍生物的研究显示出有趣的抗菌活性,对革兰氏阳性和阴性菌株均有效,突显了其在开发新的抗菌剂方面的潜力 (Al-Hiari et al., 2007)。

- 抗微生物活性评估: 该化合物的衍生物也被评估其抗微生物活性。例如,从涉及N-苄基-6-氯-5-硝基嘧啶-4-胺的反应合成的取代的4-(溴甲基)-N-(4-乙基-6-甲基嘧啶-2-基)苯甲酰胺衍生物显示出显著的抗菌和抗真菌活性,与链霉素和霉素B等标准药物相当 (Vijaya Laxmi et al., 2019)。

属性

IUPAC Name |

N-benzyl-6-chloro-5-nitropyrimidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN4O2/c12-10-9(16(17)18)11(15-7-14-10)13-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASOXKHIUELNIFG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=C(C(=NC=N2)Cl)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90202814 |

Source

|

| Record name | 4-Pyrimidinamine, 6-chloro-5-nitro-N-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90202814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-6-chloro-5-nitropyrimidin-4-amine | |

CAS RN |

54413-44-4 |

Source

|

| Record name | 4-Pyrimidinamine, 6-chloro-5-nitro-N-(phenylmethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054413444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Pyrimidinamine, 6-chloro-5-nitro-N-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90202814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4'-Bromo[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1305175.png)

![5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1305182.png)

![6-(Tert-butylsulfonyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1305184.png)

![2-[(2-Furylmethyl)sulfonyl]ethanethioamide](/img/structure/B1305188.png)

![5-[1-Methyl-3-(trifluoromethyl)pyrazol-5-yl]-thiophene-2-sulfonamide](/img/structure/B1305189.png)

![1-[5-(Trifluoromethyl)pyridin-2-yl]piperidine-4-carboxamide](/img/structure/B1305195.png)

![Methyl 2-[(7-chloroquinolin-4-yl)thio]acetate](/img/structure/B1305208.png)